molecular formula C6H10Cl2N2 B2660933 5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole HCl CAS No. 1956335-39-9

5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole HCl

Cat. No.: B2660933
CAS No.: 1956335-39-9
M. Wt: 181.06
InChI Key: IXUSNHNSLBLFEK-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride typically involves the chloromethylation of 1,4-dimethyl-1H-pyrazole. This can be achieved through the reaction of 1,4-dimethyl-1H-pyrazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form pyrazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl-substituted pyrazoles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido, amino, or thio-substituted pyrazoles.

    Oxidation: Formation of pyrazole carboxylic acids or aldehydes.

    Reduction: Formation of 1,4-dimethyl-1H-pyrazole.

Scientific Research Applications

Chemistry

5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride serves as an important intermediate in organic synthesis. It is utilized to create more complex organic molecules, including pharmaceuticals and agrochemicals.

Key Reactions:

  • Nucleophilic Substitution: The chloromethyl group can undergo substitution reactions with various nucleophiles such as amines and thiols.
  • Oxidation and Reduction Reactions: The compound can be oxidized to form aldehydes or carboxylic acids and reduced to yield methyl derivatives.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Activity: Studies demonstrate significant effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentrations (MICs) were notably lower than those of standard antibiotics like ciprofloxacin.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
  • Antiparasitic Effects: In vitro assays have shown efficacy against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, indicating potential therapeutic applications.

Medicine

The compound is being explored as a building block for developing new therapeutic agents targeting various diseases:

  • Anticancer Activity: In vitro studies indicate that it induces apoptosis in cancer cells through caspase pathway activation. For example, it showed a dose-dependent reduction in cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cell LineIC50 (µM)
MCF-715
A54920
  • Neuroprotective Effects: Emerging evidence suggests that this compound may reduce neuronal cell death in models of neurodegeneration by modulating reactive oxygen species levels.

Industrial Applications

In industrial settings, 5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride is utilized for producing specialty chemicals and materials with specific properties. Its unique reactivity profile allows it to be employed in the production of agrochemicals and dyes.

Case Studies

Recent clinical case studies have highlighted the compound's potential therapeutic applications beyond infectious diseases. For instance:

  • A study involving patients with chronic inflammatory conditions noted improvements in inflammatory markers and patient-reported outcomes related to pain and mobility when treated with this compound.

Summary

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the chloromethyl group, which can undergo nucleophilic substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Chloromethane: A simpler compound with a single chloromethyl group.

    1,4-Dimethyl-1H-pyrazole: Lacks the chloromethyl group, making it less reactive.

    5-(Chloromethyl)furfural: Contains a chloromethyl group but has a different heterocyclic structure.

Uniqueness

5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride is unique due to its combination of a pyrazole ring with a chloromethyl group. This structural feature imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses. Its ability to undergo diverse chemical reactions and form stable derivatives further enhances its utility in scientific research and industrial applications.

Biological Activity

5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its potential applications in various fields.

Overview of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds that have garnered attention due to their extensive pharmacological profiles. They serve as scaffolds for numerous bioactive molecules, including anti-inflammatory agents, antidepressants, and anticancer drugs. The structural diversity of pyrazole derivatives allows for a wide range of biological activities such as antibacterial, antifungal, and antiviral effects .

Synthesis of 5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole HCl

The synthesis of this compound typically involves the reaction of 1,4-dimethyl-1H-pyrazole with chloromethylating agents. Various methods have been reported for synthesizing pyrazole derivatives, emphasizing regioselectivity and yield optimization. For instance, the use of DMF as a solvent with sodium hydride has been shown to enhance the yield and selectivity of the chloromethylation process .

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Properties : Studies have indicated that pyrazole derivatives can inhibit tumor growth in various cancer cell lines. For example, compounds derived from pyrazoles have shown efficacy against human tumor cell lines such as HeLa and HCT116 .
  • Antimicrobial Effects : Pyrazole derivatives are reported to possess antibacterial and antifungal properties. The presence of halogen substituents in compounds like this compound may enhance these effects due to increased lipophilicity and interaction with microbial membranes .
  • Insecticidal Activity : Recent studies highlight the insecticidal potential of pyrazole oxime ether derivatives against agricultural pests. Compounds similar to this compound have demonstrated significant mortality rates against species such as Mythimna separata and Tetranychus cinnabarinus at various concentrations .

Case Study 1: Anticancer Activity

A study evaluating the anticancer activity of various pyrazole derivatives found that this compound exhibited cytotoxic effects on A375 melanoma cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antibacterial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, reinforcing its potential application in treating bacterial infections.

Comparative Analysis of Biological Activities

Activity Type Compound Efficacy Reference
AnticancerThis compoundInduces apoptosis in A375 cells
AntibacterialThis compoundEffective against S. aureus and E. coli
InsecticidalPyrazole oxime ethersHigh mortality rates against M. separata

Properties

IUPAC Name

5-(chloromethyl)-1,4-dimethylpyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2.ClH/c1-5-4-8-9(2)6(5)3-7;/h4H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUSNHNSLBLFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956335-39-9
Record name 5-(chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride
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